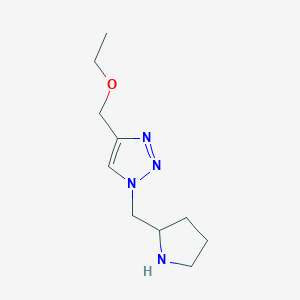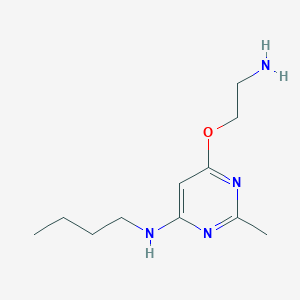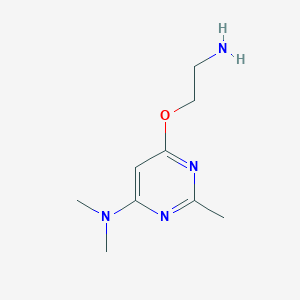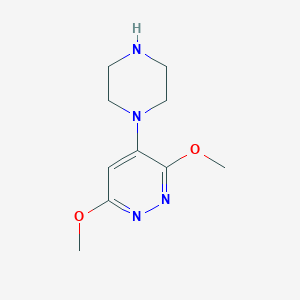
4-(ethoxymethyl)-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole
Descripción general
Descripción
4-(Ethoxymethyl)-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole, commonly known as EPT, is a heterocyclic compound that is widely used in organic chemistry and pharmaceutical research. It is a versatile molecule that can be used for a variety of applications, including the synthesis of drugs and other compounds, as well as for its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Trans N-Substituted Pyrrolidine Derivatives Bearing 1,2,4-triazole Ring : A study focused on synthesizing a library of N-substituted pyrrolidine derivatives, showcasing the chemical versatility of triazole-containing compounds. These derivatives exhibit significant biological activities, suggesting the potential utility of similar compounds in medicinal chemistry (Prasad et al., 2021).
Rhodium(II)-Catalyzed Denitrogenative Transannulation : Another research demonstrated a method for synthesizing 4-pyrrolin-2-ones from 1-alkyl-4-aryl-1H-1,2,3-triazoles, indicating the structural manipulability of triazole compounds through catalyzed reactions (Koronatov et al., 2020).
Biological Activities
Antimicrobial Activities : Studies have revealed that triazole derivatives can exhibit antimicrobial properties. For example, novel 1,2,4-triazoles were synthesized from isonicotinic acid hydrazide and showed varying degrees of antimicrobial activity (Bayrak et al., 2009).
Plant Growth Regulation : Research into plant growth retardants revealed that triazole compounds could play a role in regulating terpenoid metabolism, which is crucial for plant growth and development (Grossmann, 1990).
Corrosion Inhibition : The use of 1,2,3-triazole derivatives as corrosion inhibitors for mild steel in acidic environments was studied, demonstrating the compound's utility beyond biological applications (Ma et al., 2017).
Propiedades
IUPAC Name |
4-(ethoxymethyl)-1-(pyrrolidin-2-ylmethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-2-15-8-10-7-14(13-12-10)6-9-4-3-5-11-9/h7,9,11H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPVFIKGCGABDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN(N=N1)CC2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(ethoxymethyl)-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1492536.png)





![7-Cyclopropyl-4,7-diazaspiro[2.5]octane](/img/structure/B1492544.png)
![3,7-Dioxa-10-azaspiro[5.6]dodecane hydrochloride](/img/structure/B1492545.png)




![2-(2-aminoethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B1492557.png)
![4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1492559.png)